5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1-methoxy-6,8,11-trihydroxy-1-(((1-methylpentylidene)hydrazono)ethyl)-, monohydrochloride, (8S-cis)-
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1-methoxy-6,8,11-trihydroxy-1-(((1-methylpentylidene)hydrazono)ethyl)-, monohydrochloride, (8S-cis)-
Brand Name:
Vulcanchem
CAS No.:
128948-02-7
VCID:
VC21196393
InChI:
InChI=1S/C33H41N3O9.ClH/c1-6-7-9-15(2)35-36-17(4)33(42)13-19-25(22(14-33)45-23-12-20(34)28(37)16(3)44-23)32(41)27-26(30(19)39)29(38)18-10-8-11-21(43-5)24(18)31(27)40;/h8,10-11,16,20,22-23,28,37,39,41-42H,6-7,9,12-14,34H2,1-5H3;1H/b35-15+,36-17+;
SMILES:
CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)C.Cl
Molecular Formula:
C33H42ClN3O9
Molecular Weight:
660.2 g/mol
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1-methoxy-6,8,11-trihydroxy-1-(((1-methylpentylidene)hydrazono)ethyl)-, monohydrochloride, (8S-cis)-
CAS No.: 128948-02-7
Cat. No.: VC21196393
Molecular Formula: C33H42ClN3O9
Molecular Weight: 660.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128948-02-7 |
|---|---|
| Molecular Formula | C33H42ClN3O9 |
| Molecular Weight | 660.2 g/mol |
| IUPAC Name | 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-hexan-2-ylideneamino]-C-methylcarbonimidoyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
| Standard InChI | InChI=1S/C33H41N3O9.ClH/c1-6-7-9-15(2)35-36-17(4)33(42)13-19-25(22(14-33)45-23-12-20(34)28(37)16(3)44-23)32(41)27-26(30(19)39)29(38)18-10-8-11-21(43-5)24(18)31(27)40;/h8,10-11,16,20,22-23,28,37,39,41-42H,6-7,9,12-14,34H2,1-5H3;1H/b35-15+,36-17+; |
| Standard InChI Key | POWKYXQBILCKSJ-OOEYYVQKSA-N |
| Isomeric SMILES | CCCC/C(=N/N=C(\C)/C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)/C.Cl |
| SMILES | CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)C.Cl |
| Canonical SMILES | CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)C.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator